

# Synthesis of Dichloramine-T from p-Toluenesulfonamide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Dichloramine-T*

Cat. No.: *B1670459*

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## Abstract

**Dichloramine-T** (N,N-dichloro-p-toluenesulfonamide) is a versatile reagent with significant applications in organic synthesis and as a disinfectant. This technical guide provides a comprehensive overview of the synthesis of **Dichloramine-T** from p-toluenesulfonamide, focusing on both classical and modern synthetic methodologies. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its preparation in a laboratory setting.

## Introduction

**Dichloramine-T**, first synthesized by Frederick Daniel Chattaway in 1905, is a stable N,N-dichloro-sulfonamide that serves as a valuable source of electrophilic chlorine.<sup>[1]</sup> Its utility spans a wide range of chemical transformations, including aziridination, aminohalogenation, and other oxidative reactions. Furthermore, its potent antimicrobial properties have led to its use as a germicide and disinfectant.<sup>[2][3]</sup> This document outlines the primary synthetic routes to **Dichloramine-T** from p-toluenesulfonamide, offering detailed procedural information for research and development purposes.

## Synthetic Methodologies

The synthesis of **Dichloramine-T** from p-toluenesulfonamide is primarily achieved through the N,N-dichlorination of the sulfonamide nitrogen. Two principal methods are highlighted here: the classical approach using calcium hypochlorite and a more contemporary method employing trichloroisocyanuric acid (TCCA), which offers higher yields.

## Classical Synthesis via Calcium Hypochlorite

This method involves the reaction of p-toluenesulfonamide with a saturated solution of calcium hypochlorite in the presence of acetic acid. The reaction proceeds via an electrophilic chlorination mechanism.

## Modern Synthesis via Trichloroisocyanuric Acid (TCCA)

A more recent and efficient method utilizes trichloroisocyanuric acid as the chlorinating agent. This approach is reported to provide higher yields and purity of the final product.<sup>[4]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of **Dichloramine-T**.

Table 1: Reactant and Product Properties

|                      |  |
|----------------------|--|
| Compound             | p-Toluenesulfonamide   |
| Molecular Formula    | C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub> S                                |
| Molar Mass ( g/mol ) | 171.22   |
| Appearance           | White crystalline solid  |
| Compound             | Dichloramine-T   |
| Molecular Formula    | C <sub>7</sub> H <sub>7</sub> Cl <sub>2</sub> NO <sub>2</sub> S                |
| Molar Mass ( g/mol ) | 240.11[5]  |
| Appearance           | White to light yellow powder or crystals[3]                                    |
| Melting Point (°C)   | 79-83[3]   |
| Solubility           | Insoluble in water; Soluble in chloroform, ether, benzene, and acetic acid.[3] |

Table 2: Comparison of Synthetic Methods

|                    |   |
|--------------------|---|
| Parameter          | Calcium Hypochlorite Method                 |
| Chlorinating Agent | Calcium hypochlorite                        |
| Reported Yield     | ~76%[3]                                     |
| Advantages         | Readily available and inexpensive reagents. |
| Disadvantages      | Moderate yield.                             |
| Parameter          | Trichloroisocyanuric Acid (TCCA) Method     |
| Chlorinating Agent | Trichloroisocyanuric acid                   |
| Reported Yield     | 85-95%[4]                                   |
| Advantages         | High yield and purity.                      |
| Disadvantages      | TCCA is a more specialized reagent.         |

## Experimental Protocols

### Synthesis of Dichloramine-T using Calcium Hypochlorite

Materials:

- p-Toluenesulfonamide
- Calcium hypochlorite (saturated solution)
- Glacial acetic acid
- Distilled water
- Ice bath
- Magnetic stirrer and stir bar
- Beaker or flask
- Buchner funnel and filter paper

Procedure:

- In a suitable beaker or flask, dissolve p-toluenesulfonamide in a saturated solution of calcium hypochlorite.
- Cool the mixture in an ice bath with continuous stirring.
- Slowly add glacial acetic acid to the cooled solution.
- Continue stirring for a period to allow for the crystallization of the product.
- Collect the precipitated **Dichloramine-T** by vacuum filtration using a Buchner funnel.
- Wash the crystals with cold distilled water.
- Dry the product in a desiccator to obtain **Dichloramine-T**.

## Purification: Recrystallization

**Dichloramine-T** can be further purified by recrystallization.

Materials:

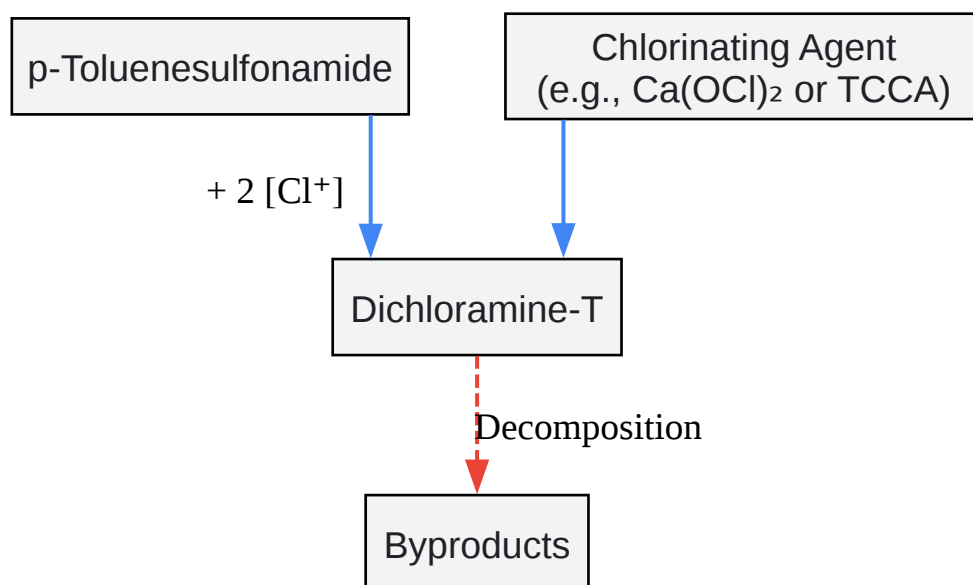
- Crude **Dichloramine-T**
- Chloroform
- Petroleum ether
- Erlenmeyer flask
- Heating mantle or water bath
- Ice bath
- Buchner funnel and filter paper

Procedure:

- Dissolve the crude **Dichloramine-T** in a minimal amount of hot chloroform.
- Once fully dissolved, slowly add petroleum ether until the solution becomes slightly turbid.
- Allow the solution to cool to room temperature, and then place it in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Dry the crystals under vacuum.

## Visualizations

### Reaction Pathway



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